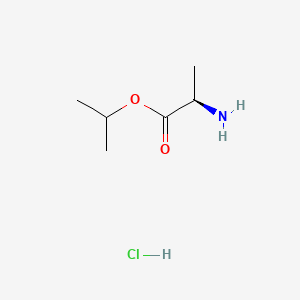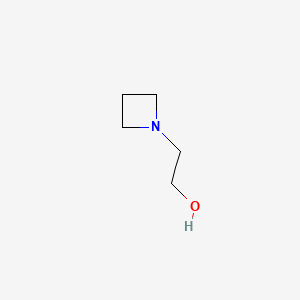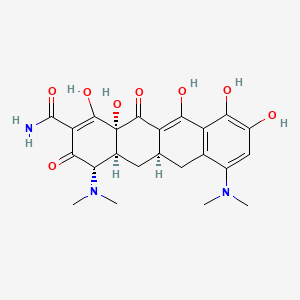
フルオロダパグリフロジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoro-Dapagliflozin is a structural analog of Dapagliflozin, belonging to the class of selective sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors play a crucial role in managing diabetes by blocking glucose reabsorption in the kidneys, thereby reducing blood glucose levels .
科学的研究の応用
Fluoro-Dapagliflozin finds applications in several scientific fields:
Medicine: It is primarily used to manage type 2 diabetes by inhibiting renal glucose reabsorption.
Chemistry: Researchers study its structure-activity relationship and explore modifications for improved efficacy.
Biology: Investigations focus on its impact on glucose homeostasis and potential cardiovascular benefits.
Industry: Pharmaceutical companies utilize it in drug development for diabetes treatment.
作用機序
フルオロダパグリフロジンのメカニズムは、SGLT2の選択的阻害を伴います。腎臓の尿細管のSGLT2に結合し、グルコースの再吸収を阻害します。その結果、余剰なグルコースが尿中に排泄され、血糖値が低下します。関与する分子標的と経路は複雑であり、さらなる研究が必要です。
化学反応の分析
フルオロダパグリフロジンは、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬と条件は、明らかにされていません。これらの反応から生成される主な生成物も、明確に文書化されていません。
4. 科学研究の用途
フルオロダパグリフロジンは、いくつかの科学分野で応用されています。
医学: 主に、腎臓でのグルコースの再吸収を阻害することにより、2型糖尿病の治療に使用されます。
化学: 研究者は、構造活性相関を研究し、より高い有効性を実現するための修飾を探求しています。
生物学: 研究は、グルコース恒常性への影響と潜在的な心臓血管の利点に焦点を当てています。
産業: 製薬会社は、糖尿病治療薬の開発にフルオロダパグリフロジンを利用しています。
類似化合物との比較
フルオロダパグリフロジンは、ダパグリフロジンと類似性を共有していますが、フッ素置換によって際立っています。他の類似化合物には、エパグリフロジンとカナグリフロジンがあり、どちらもSGLT2を阻害します。
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRXTNZYAGBKPS-ADAARDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does fluoro-Dapagliflozin interact with hSGLT2 and what are the downstream effects?
A1: Fluoro-Dapagliflozin exerts its effect by binding specifically to hSGLT2, a protein primarily found in the apical membrane of the early proximal tubule in the kidney []. This binding prevents glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and a subsequent decrease in blood glucose levels []. This mechanism makes fluoro-Dapagliflozin and other SGLT2 inhibitors a potential therapeutic strategy for managing diabetes.
Q2: How does the structure of fluoro-Dapagliflozin influence its binding affinity and selectivity for hSGLT2 compared to Dapagliflozin?
A2: Fluoro-Dapagliflozin exhibits a ~100-fold higher selectivity for hSGLT2 (Ki = 6 nM) compared to hSGLT1 (Ki = 400 nM), similar to Dapagliflozin []. This suggests that the fluorine atom in fluoro-Dapagliflozin does not significantly alter its binding preference. Both inhibitors also demonstrate a slow dissociation rate from hSGLT2 (t1/2, Off ≥ 180 s), indicating a strong interaction with the target []. This slow dissociation could contribute to their sustained efficacy in vivo. Interestingly, while the presence of a glucose moiety is crucial for binding, modifications to this sugar group, like the substitution seen in galacto-Dapagliflozin, can influence both potency and selectivity []. This highlights the intricate interplay between the sugar and aglycone components in determining the overall binding profile of these inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)



